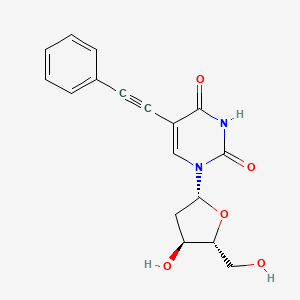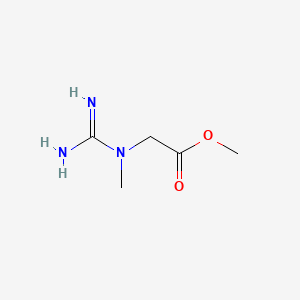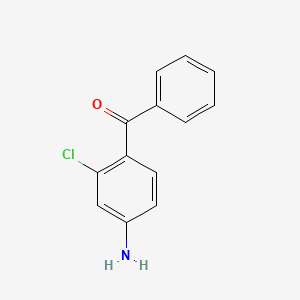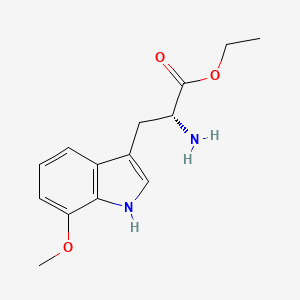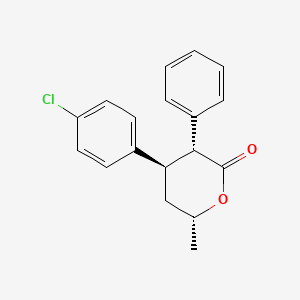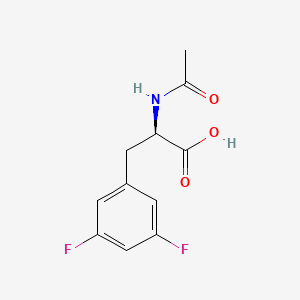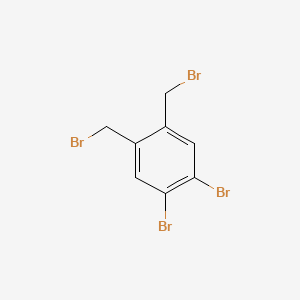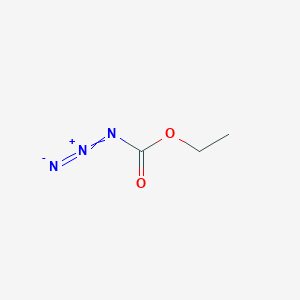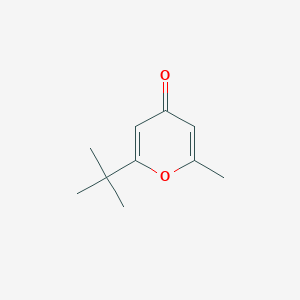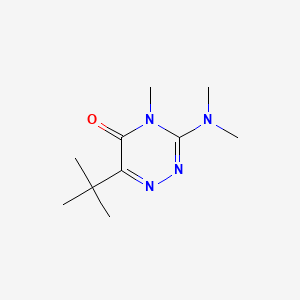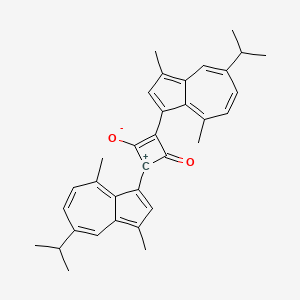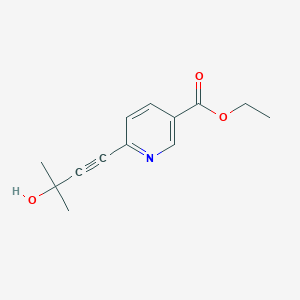
Bis(4-methoxyphenyl)chloromethane
Vue d'ensemble
Description
Bis(4-methoxyphenyl)chloromethane: is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central chloromethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)chloromethane typically involves the reaction of 4-methoxybenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethane group. The general reaction scheme is as follows:
2C8H9OCl+CH2OZnCl2C8H9O-CH2−C8H9OCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl)chloromethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloromethane group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic substitution: Bis(4-methoxyphenyl)methanol.
Oxidation: Bis(4-methoxyphenyl)quinone.
Reduction: Bis(4-methoxyphenyl)methane.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)chloromethane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mécanisme D'action
The mechanism by which bis(4-methoxyphenyl)chloromethane exerts its effects involves the interaction of its chloromethane group with nucleophiles, leading to the formation of various derivatives. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methoxyphenyl)methane
- Bis(4-methoxyphenyl)quinone
- Bis(4-methoxyphenyl)hydroxylamine
Uniqueness
Bis(4-methoxyphenyl)chloromethane is unique due to the presence of both methoxy and chloromethane groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
1-[chloro-(4-methoxyphenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOMWGPGGXZCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443817 | |
| Record name | bis(4-methoxyphenyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7525-23-7 | |
| Record name | bis(4-methoxyphenyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
